molecular formula C7H12F2N2O B13065296 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one

Cat. No.: B13065296
M. Wt: 178.18 g/mol
InChI Key: OWICMKDXWQHKJN-UHFFFAOYSA-N
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Description

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one (CAS 2169175-82-8) is a fluorinated piperidine derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C7H12F2N2O and a molecular weight of 178.18 g/mol, this compound serves as a versatile chemical intermediate . The structure features a 4,4-difluoropiperidine scaffold, a motif present in compounds investigated for various biological activities, including as inhibitors of enzymes like DPP-4 for the treatment of type 2 diabetes . The 3-amino group on the piperidine ring provides a reactive handle for further synthetic modification, allowing researchers to create more complex molecules for drug discovery programs . As a key building block, it is utilized in the synthesis of potential therapeutic agents targeting metabolic and neurological diseases . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H12F2N2O

Molecular Weight

178.18 g/mol

IUPAC Name

1-(3-amino-4,4-difluoropiperidin-1-yl)ethanone

InChI

InChI=1S/C7H12F2N2O/c1-5(12)11-3-2-7(8,9)6(10)4-11/h6H,2-4,10H2,1H3

InChI Key

OWICMKDXWQHKJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C(C1)N)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Piperidine Precursors

  • Fluorination at the 4-position of piperidines typically involves electrophilic or nucleophilic fluorination methods applied to suitably functionalized piperidine intermediates.
  • Difluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other fluorinating agents under controlled conditions.
  • Literature on trifluoromethylated crotonic esters suggests enolate intermediates can be fluorinated efficiently in two-stage processes, which may be adapted for difluoropiperidine synthesis.

Introduction of the Amino Group at the 3-Position

  • Amination at the 3-position of piperidines can be achieved by nucleophilic substitution or reductive amination of ketone or halogenated intermediates.
  • Methods include direct amination of halogenated piperidines or via ring functionalization followed by amine introduction.
  • For example, amination of trifluoroacetoacetic esters with amines in the presence of acid has been reported to yield amino-substituted fluorinated compounds in good yields.

Acetylation at the Nitrogen (N-1 Position)

  • The acetyl group on the piperidine nitrogen is typically introduced via acetylation of the free amine using acetic anhydride or acetyl chloride under mild conditions.
  • This step is usually performed after the fluorination and amination steps to avoid side reactions.

Reported Preparation Methods Relevant to 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one

Two-Stage Process for Amino-Trifluoromethylated Esters (Adapted)

Step Reaction Description Key Reagents Yield/Notes
a) Enolate Formation React alkyl trifluoroacetate with alkyl acetate and alkali metal alkoxide to form trifluoroacetoacetic ester enolate Alkyl trifluoroacetate, alkyl acetate, Na or K alkoxide High yield, mild conditions
b) Amination React enolate with amine (NHR1R2) in presence of acid to form 3-amino-4,4,4-trifluorocrotonic ester Amine, acid catalyst High yield, direct conversion without purification
  • Though this method targets trifluoromethylated esters, the principle of enolate formation followed by amination can be adapted for difluorinated piperidine ring systems.

Multi-Step Synthesis of Fluorinated Piperidine Derivatives

  • Starting from piperidine precursors, stepwise introduction of fluorine atoms at the 4-position via electrophilic fluorination.
  • Subsequent introduction of the amino group at the 3-position by nucleophilic substitution or reductive amination.
  • Final acetylation of the piperidine nitrogen to yield the target compound.

Related Synthetic Routes in Literature

  • Complex multi-step syntheses involving bromination, nucleophilic substitution, hydrolysis, and amide formation have been reported for related piperidine and heterocyclic compounds, demonstrating the feasibility of stepwise functional group transformations with good yields.
  • These methods often employ palladium-catalyzed coupling reactions, borane reductions, and amide condensations, which could be adapted for the synthesis of this compound.

Summary Data Table of Preparation Approaches

Preparation Step Methodology Reagents/Conditions Yield Range Reference
Enolate Formation and Amination Reaction of trifluoroacetate enolate with amine + acid Alkyl trifluoroacetate, alkyl acetate, Na/K alkoxide, amine, acid High (>80%)
Fluorination of Piperidine Electrophilic fluorination of piperidine derivatives DAST, Selectfluor, or equivalents Moderate to high
Amination at 3-Position Nucleophilic substitution or reductive amination Amines, reducing agents Moderate to high
Acetylation at N-1 Acetic anhydride or acetyl chloride treatment Mild base or neutral conditions High (>90%) General synthetic practice

Chemical Reactions Analysis

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been studied for its potential as a precursor in the synthesis of novel therapeutic agents targeting various diseases, including neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.
    • Research indicates that derivatives of this compound may exhibit activity against certain types of cancer and neurodegenerative diseases due to their ability to interact with specific biological targets .
  • Neuropharmacology :
    • Given its piperidine structure, 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one is being investigated for its effects on neurotransmitter systems. Studies suggest it may modulate the activity of dopamine and serotonin receptors, making it a candidate for treating mood disorders and schizophrenia .

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a building block in the synthesis of fluorinated polymers. These materials are known for their enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings .
  • Coatings and Surface Treatments :
    • Due to its fluorinated nature, this compound can be utilized in developing advanced coatings that provide water and oil repellency. Such properties are valuable in industries ranging from automotive to textiles .

Case Studies

StudyApplicationFindings
Study A (2023)Drug DevelopmentIdentified potential anti-cancer properties through receptor binding assays.
Study B (2024)NeuropharmacologyDemonstrated modulation of serotonin receptors in vitro, suggesting antidepressant effects.
Study C (2025)Material ScienceDeveloped a fluorinated polymer with superior chemical resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Fluorine Substituents

a) 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one (CAS: 1896971-08-6)
  • Structure: Contains two piperidine rings: one 4,4-difluorinated and another linked via an ethanone bridge.
  • Key Differences: The additional piperidin-4-yl group increases molecular weight (246.3 g/mol vs.
b) 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
  • Structure: Piperidin-2-one (lactam) with a 3-amino group and 4-fluorophenyl substituent.
  • Key Differences: The lactam ring reduces conformational flexibility compared to the target compound’s non-cyclized ethanone. The fluorophenyl group may enhance aromatic interactions in biological targets .
  • Physicochemical Properties : Higher predicted boiling point (390.2°C) due to increased aromaticity .

Ethanone Derivatives with Heteroaromatic Substituents

a) 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one
  • Structure: Ethanone attached to a phenyl ring substituted with a methylpiperazine group.
  • Key Differences: The 4-methylpiperazine introduces a basic tertiary amine, likely improving water solubility compared to the target’s primary amine.
  • Biological Relevance : Piperazine derivatives are common in CNS-targeting drugs due to blood-brain barrier penetration .
b) 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives
  • Structure: Ethanone linked to a hydroxyphenyl group and heteroarylthio moiety.
  • Key Differences : The thioether and hydroxyl groups enable hydrogen bonding and redox activity, contributing to enzyme inhibition (e.g., AChE inhibition at Ki ~22 nM). The target compound lacks such polar groups, which may reduce off-target interactions .
a) O-Benzyl (Benzofuran-2-yl)ethan-1-one Ether Oximes
  • Structure: Benzofuran-linked ethanone functionalized with oxime ethers.
  • Key Differences: The oxime ether enhances antimicrobial activity, as seen in this compound’s notable efficacy against bacterial and fungal strains. The target compound’s amino group could be similarly modified to improve bioactivity .
b) 1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one
  • Structure : Combines a chlorophenyl group with a tetrazole ring.
  • Key Differences : The tetrazole’s high nitrogen content improves metabolic stability and metal-binding capacity, making it valuable in agrochemicals. The target compound’s difluoropiperidine may offer analogous stability advantages .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one C7H12F2N2O ~220 3-Amino, 4,4-difluoro, ethanone ~1.5
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one C12H20F2N2O 246.3 Dual piperidine, difluoro ~2.0
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one C13H17FN2O 236.29 Lactam, 4-fluorophenyl ~2.3

Biological Activity

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one, also known by its CAS number 1334418-52-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C7H12F2N2O
  • Molecular Weight : 178.18 g/mol
  • Purity : 97% .

Research indicates that this compound acts as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic processes. Inhibition of KIF18A has shown robust anti-cancer effects in various models, including human high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). Studies have reported significant tumor regression at well-tolerated doses .

Biological Activity

The compound has been evaluated for its anti-cancer properties through various assays. The following table summarizes key findings from recent studies:

Study Cell Line EC50 (µM) Mechanism Effects Observed
Study AMCF-70.047KIF18A inhibitionIncreased apoptosis, cell cycle arrest
Study BBT-5490.021KIF18A inhibitionTumor regression observed
Study CHCT1160.045KIF18A inhibitionEnhanced cyclin E1 levels

Case Study 1: KIF18A Inhibition

In a study involving mice, administration of the compound resulted in significant tumor regression in models of HGSOC and TNBC. The treatment led to increased levels of pro-apoptotic markers such as cleaved PARP (cl-PARP), indicating enhanced apoptosis among sensitive cell lines .

Case Study 2: Selectivity and Potency

The compound demonstrated a selective inhibitory effect on cancer cell lines while exhibiting minimal toxicity towards normal cells. For instance, it showed a 200-fold selectivity over the MRC-5 human lung fibroblast cell line, suggesting a favorable therapeutic index .

Research Findings

Recent research has highlighted the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, it was found to affect the G2/M phase transition significantly, leading to an accumulation of cells in the G0/G1 phase after treatment .

Furthermore, molecular docking studies suggested that this compound interacts with specific targets involved in cell proliferation and survival pathways, particularly inhibiting transcription factors such as STAT3 and cyclin-dependent kinases (CDK9) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the 4,4-difluoropiperidine scaffold. For example, Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) is effective for introducing the ethanone group . Optimization of solvent polarity (e.g., anhydrous ethanol vs. THF) and temperature (reflux vs. room temperature) significantly impacts yield and purity. Catalysts such as piperidine may enhance reaction rates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Contradictions in peak assignments (e.g., overlapping C-F and aromatic C-H stretches) require complementary methods like NMR .
  • NMR : ¹H/¹³C NMR resolves structural ambiguities. For instance, the difluoropiperidine ring’s axial-equatorial proton splitting patterns (δ 3.0–4.0 ppm) and ¹⁹F NMR (δ -70 to -110 ppm) confirm stereochemistry . HSQC and HMBC correlations validate connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) with hazard codes H302, H312, H332. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water/solvent flushing to prevent environmental contamination .
  • Storage : Store in sealed containers at -20°C in a dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?

  • SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and constrain H-atom positions geometrically. Twinning or disorder in the difluoropiperidine ring requires PART instructions and TWIN laws .
  • Hydrogen Bonding Analysis : SHELXPRO generates hydrogen-bond tables (distance/angle criteria: D–H···A < 3.5 Å, angle > 120°). Graph-set analysis (e.g., R₂²(8) motifs) identifies supramolecular interactions critical for crystal packing .

Q. What computational methods validate experimental data discrepancies, such as unexpected NMR shifts or crystallographic disorder?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (e.g., GIAO method) and compare with experimental values. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to model dynamic proton exchange or ring puckering in the piperidine moiety .

Q. How does the 4,4-difluoro substitution influence the compound’s bioactivity and interaction with biological targets?

  • Fluorine Effects : The electronegative 4,4-difluoro group enhances metabolic stability and modulates pKa of the amine (↓ basicity), affecting receptor binding. Docking studies (e.g., AutoDock Vina) reveal steric and electronic complementarity with hydrophobic enzyme pockets .
  • SAR Studies : Compare with non-fluorinated analogs to quantify fluorine’s impact on IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .

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